molecular formula C12H14N2O B13217729 3-(3-Aminophenyl)oxane-3-carbonitrile

3-(3-Aminophenyl)oxane-3-carbonitrile

Cat. No.: B13217729
M. Wt: 202.25 g/mol
InChI Key: AXYRGDAEZOZFLR-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)oxane-3-carbonitrile is an organic compound with the molecular formula C₁₂H₁₄N₂O It is characterized by the presence of an oxane ring substituted with an aminophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)oxane-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)oxane-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(3-Aminophenyl)oxane-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)oxane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with biological receptors, while the oxane ring and carbonitrile group contribute to the compound’s overall reactivity and stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminophenyl)oxane-3-carbonitrile
  • 3-(3-Aminophenyl)oxane-2-carbonitrile
  • 3-(3-Aminophenyl)oxane-3-carboxamide

Uniqueness

3-(3-Aminophenyl)oxane-3-carbonitrile is unique due to the specific positioning of the aminophenyl and carbonitrile groups on the oxane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-(3-aminophenyl)oxane-3-carbonitrile

InChI

InChI=1S/C12H14N2O/c13-8-12(5-2-6-15-9-12)10-3-1-4-11(14)7-10/h1,3-4,7H,2,5-6,9,14H2

InChI Key

AXYRGDAEZOZFLR-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C#N)C2=CC(=CC=C2)N

Origin of Product

United States

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